1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea
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Overview
Description
1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea is a complex organic compound that features a unique combination of adamantane and bithiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Bithiophene Synthesis: The bithiophene unit can be synthesized via a Stille coupling reaction, where two thiophene rings are coupled using a palladium catalyst.
Coupling of Adamantane and Bithiophene Units: The adamantane and bithiophene units are then coupled through a nucleophilic substitution reaction, forming the desired urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea and bithiophene moieties, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but could include inhibition of viral replication, induction of apoptosis in cancer cells, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-2,2-dibromo-ethanone: A related compound with similar structural features but different functional groups.
Di(adamant-1-yl)- and di(adamant-2-yl)thiophosphoric acids: Compounds with adamantane and thiophosphoric acid moieties, used in different chemical reactions.
Uniqueness: 1-(Adamantan-1-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea is unique due to its combination of adamantane and bithiophene units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea, identified by its CAS number 2176338-64-8, is a complex organic compound that combines adamantane and bithiophene moieties. This unique structure suggests potential biological activities that warrant exploration, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C21H26N2O2S2 with a molecular weight of 402.6 g/mol. The structural features include:
- Adamantane moiety : Known for its stability and ability to enhance bioactivity.
- Bithiophene unit : Contributes to electronic properties and potential for interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing adamantane and urea functionalities exhibit significant biological activities, particularly against various pathogens. Here are key findings related to the biological activity of this compound:
Antimicrobial Activity
A study on related adamantyl urea derivatives highlighted their effectiveness against several bacterial strains. For instance, derivatives demonstrated notable growth inhibition against Acinetobacter baumannii , a pathogen known for its resistance to multiple antibiotics. Specifically, the compound 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibited a growth inhibition rate of 94.5% against this bacterium .
Compound | Bacterial Strain | Growth Inhibition (%) |
---|---|---|
3l | Acinetobacter baumannii | 94.5 |
3k | Staphylococcus aureus | Moderate |
3a | Escherichia coli | Poor |
Anticancer Potential
The mechanism of action for urea derivatives often involves interaction with specific enzymes or receptors that regulate cell proliferation and apoptosis. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
The proposed mechanism of action includes:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Binding Interactions : Molecular docking studies have shown that these compounds can form hydrogen bonds with active site residues in target proteins, enhancing their bioactivity .
Case Studies and Research Findings
Research has focused on the structural modifications of urea derivatives to optimize their biological activity. For example:
- Structural Optimization : Modifications in the side chains or functional groups have been shown to significantly impact antimicrobial potency and selectivity.
- Molecular Docking Studies : These studies help elucidate how variations in structure affect binding affinity and biological efficacy.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c24-16(17-3-4-19(27-17)18-2-1-5-26-18)12-22-20(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-16,24H,6-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJLFAOFVAEQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(S4)C5=CC=CS5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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